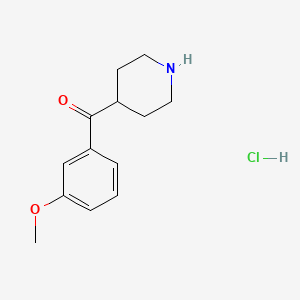

4-(3-Methoxybenzoyl)piperidine hydrochloride

描述

4-(3-Methoxybenzoyl)piperidine hydrochloride is a piperidine derivative featuring a 3-methoxy-substituted benzoyl group at the 4-position of the piperidine ring, coupled with a hydrochloride salt. Its molecular formula is C₁₃H₁₈ClNO₃, with a molecular weight of 271.74 g/mol (calculated). The compound is characterized by high purity (96%) and is primarily used in pharmaceutical research as a synthetic intermediate .

属性

IUPAC Name |

(3-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIWLSGNJCRSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Procedure

- Starting material: 4-hydroxy-3-methoxybenzene formoxime

- Reductant: Anhydrous ammonium formate

- Catalyst: 5-10 wt% Pd/C

- Solvent: Methanol

- Temperature: 20-30 °C

- Reaction time: 2-3 hours

- Post-reaction: Filtering catalyst, acidifying filtrate with 25-30 wt% hydrochloric acid to precipitate the hydrochloride salt

Key Parameters and Results

| Parameter | Range/Value |

|---|---|

| Molar ratio (formoxime : ammonium formate) | 1 : 1.5–3.0 mmol/mmol |

| Mass ratio (formoxime : Pd/C catalyst) | 4–10 : 1 g/g |

| Weight to methanol volume ratio | 1 : 5–10 g/ml |

| Weight to hydrochloric acid volume ratio | 1 : 3–6 g/ml |

| Reaction temperature | 20–30 °C |

| Reaction time | 2–3 hours |

| Product purity (HPLC) | >99% |

| Product yield | >90% |

| Melting point | 219–220 °C |

Example Experimental Data

| Embodiment | Formoxime (g) | Ammonium Formate (g) | Pd/C wt% | Methanol (ml) | HCl (wt%) | HCl (ml) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 16.7 (100 mmol) | 14.5 (230 mmol) | 5% (4.0g) | 150 | 30% | 100 | 3 | 90.2 | 99.5 | 219.2–220.0 |

| 2 | 16.7 (100 mmol) | 12.6 (200 mmol) | 10% (2.0g) | 100 | 30% | 50 | 2 | 91.8 | 99.6 | 219.4–220.2 |

This method is noted for its mild reaction conditions, high yield, and high purity, making it suitable for industrial scale-up.

Synthesis of this compound

While direct synthetic procedures specifically for this compound are less frequently detailed, related synthetic strategies for 4-benzoylpiperidine hydrochloride derivatives provide valuable insights.

Typical Synthetic Approach

- The synthesis involves the reaction of substituted benzoyl chlorides or benzoyl derivatives with piperidine or its salts.

- In one documented approach, substituted 4-benzoylpiperidine hydrochloride salts are prepared and then used in further reactions, such as epoxide ring-opening or functional group transformations.

- For example, 4-(4'-methoxybenzoyl)piperidine hydrochloride has been synthesized and used as a reagent in the formation of tertiary amino alcohol intermediates via reaction with epoxides under reflux in ethanol with triethylamine as base, maintaining temperature below 75 °C to improve yield.

This implies that this compound can be prepared similarly by acylation of piperidine with 3-methoxybenzoyl derivatives followed by salt formation with hydrochloric acid.

Alternative Synthetic Routes and Protection Strategies

A patent related to piperidine compounds describes multi-step synthetic sequences involving:

- Protection of amine groups (e.g., as benzamides)

- Reduction of benzamides to alcohols using sodium borohydride

- Formation of piperidine derivatives via alkylation and deprotection steps

- Salt formation with hydrochloric acid in methanol under controlled temperature (e.g., 0 °C to 40 °C)

- Purification by crystallization and azeotropic drying

These processes emphasize the importance of protecting groups and controlled reaction conditions to obtain high purity piperidine hydrochloride salts with good yields (up to 84% yield reported for related compounds).

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride | Catalytic hydrogenation of formoxime in methanol with Pd/C and ammonium formate, acidification with HCl | 20-30 °C, 2-3 h, Pd/C 5-10%, HCl 25-30% | >90 | >99 | Mild conditions, industrially viable |

| Acylation of piperidine | Reaction of piperidine with 3-methoxybenzoyl chloride or derivatives, salt formation with HCl | Reflux in ethanol, triethylamine base, <75 °C | Variable | High | Used in synthesis of related derivatives |

| Protection and reduction steps | Amine protection as benzamide, reduction with NaBH4, salt formation with HCl in MeOH | Cooling 0 °C to 40 °C, slow addition of HCl, azeotropic drying | ~84 | High | Multi-step, for complex piperidine derivatives |

Research Findings and Analytical Data

- The purity of intermediates and final products is typically confirmed by High-Performance Liquid Chromatography (HPLC), showing purities above 99%.

- Melting points of hydrochloride salts align well with literature values, indicating consistent product identity.

- The catalytic hydrogenation method for the intermediate shows high selectivity and yield, with the Pd/C catalyst being recyclable.

- Reaction times and temperatures are optimized to balance yield and purity while maintaining operational safety and simplicity.

化学反应分析

Types of Reactions

4-(3-Methoxybenzoyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-Hydroxybenzoyl)piperidine hydrochloride.

Reduction: Formation of 4-(3-Methoxybenzyl)piperidine hydrochloride.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Scientific Research Applications

- Chemistry 4-(3-Methoxybenzoyl)piperidine hydrochloride serves as a crucial intermediate in synthesizing various organic compounds.

- Biology It is actively studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine The compound is investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and as a reagent in chemical reactions.

Biological Activities

This compound is of interest in medicinal chemistry because of its potential biological activities. Research has explored its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies highlighting its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, demonstrating effectiveness against various bacterial strains, suggesting its potential in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects and has been shown to inhibit specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes. For instance, it was found to act as an inhibitor of lipoxygenases (LOX), which are involved in the biosynthesis of leukotrienes, mediators of inflammation. This inhibition could have implications for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoyl moiety or the piperidine ring can significantly affect its potency and selectivity. For example, substituents on the aromatic ring can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy.

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Increased potency against specific targets |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

| Alkyl chain extension | Improved membrane permeability |

Case Studies

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited comparable activity to established antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to significantly reduce cytokine production in vitro, indicating that it may effectively modulate immune responses. This finding supports further research into its application in treating inflammatory diseases such as rheumatoid arthritis.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

- Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Product: Formation of 4-(3-Hydroxybenzoyl)piperidine hydrochloride.

- Reduction: The carbonyl group can be reduced to form an alcohol.

- Reducing agents such as sodium borohydride () and lithium aluminum hydride () are commonly used.

- Product: Formation of 4-(3-Methoxybenzyl)piperidine hydrochloride.

- Substitution: The methoxy group can be substituted with other functional groups.

- Reagents like sodium hydride () and alkyl halides are used for substitution reactions.

- Product: Formation of various substituted derivatives depending on the reagent used.

作用机制

The mechanism of action of 4-(3-Methoxybenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Piperidine Hydrochloride Derivatives

Structural and Functional Group Analysis

Benzoyl vs. Methoxybenzyl derivatives (e.g., 2-(3-Methoxy-benzyl)-piperidine) exhibit reduced polarity due to the absence of a ketone, favoring membrane permeability .

Electron-Donating vs. In contrast, 4-fluoro (electron-withdrawing) and 4-methyl (electron-donating) groups alter electronic density, affecting receptor-binding kinetics .

Functional Group Stability :

Physicochemical Properties

- Solubility : Methoxy and amide groups improve aqueous solubility, whereas methyl and benzyl groups enhance lipid solubility.

- Thermal Stability: Limited data exist, but hydrochloride salts generally exhibit higher thermal stability than free bases .

生物活性

4-(3-Methoxybenzoyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the acylation of piperidine with 3-methoxybenzoyl chloride. The reaction conditions and purification methods can influence the yield and purity of the final product. The compound is usually obtained as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study reported that this compound showed effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit certain enzymes. For instance, it was found to act as an inhibitor of lipoxygenases (LOX), which are involved in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition could have implications for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoyl moiety or the piperidine ring can significantly affect its potency and selectivity. For example, substituents on the aromatic ring can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy.

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Increased potency against specific targets |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

| Alkyl chain extension | Improved membrane permeability |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited comparable activity to established antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to significantly reduce cytokine production in vitro, indicating that it may modulate immune responses effectively. This finding supports further research into its application in treating inflammatory diseases such as rheumatoid arthritis .

常见问题

Q. What are the common synthetic routes for 4-(3-Methoxybenzoyl)piperidine hydrochloride, and what key reaction conditions should be considered?

Methodological Answer: The synthesis typically involves:

- Intermediate Formation : Piperidine derivatives are functionalized via benzoylation using 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Substitution Reactions : Methoxy group introduction may occur via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Purification : Recrystallization or column chromatography is used to isolate the hydrochloride salt .

Key Conditions : Maintain anhydrous conditions to prevent hydrolysis, control reaction temperature (20–50°C), and use inert atmospheres for sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm methoxybenzoyl (δ ~3.8 ppm for OCH) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 264.1) and fragmentation patterns .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; use NIOSH-approved respirators if airborne particles are generated .

- Stability Monitoring : Conduct periodic TLC or HPLC to detect degradation (e.g., hydrolysis of the methoxy group) .

Advanced Research Questions

Q. How can computational chemistry tools aid in optimizing the synthesis of this compound and predicting reaction outcomes?

Methodological Answer:

- Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and energetics of benzoylation steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) for yield improvement .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios and catalysts for piperidine functionalization .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess compound stability, as rapid degradation in certain assays may skew activity data .

- Dose-Response Curves : Perform IC determinations under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What methodologies are employed to investigate the degradation pathways of this compound under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours .

- LC-MS Analysis : Identify degradation products (e.g., demethylated or hydrolyzed derivatives) via high-resolution mass spectrometry .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。